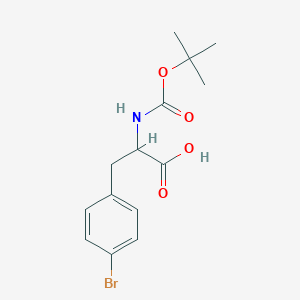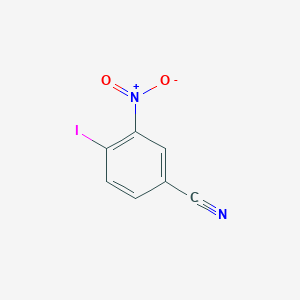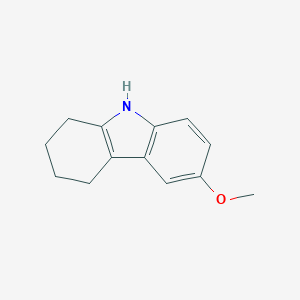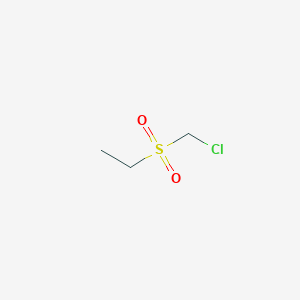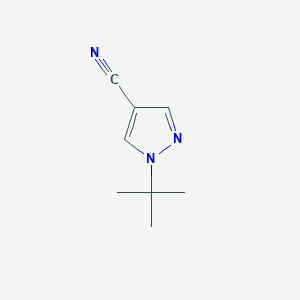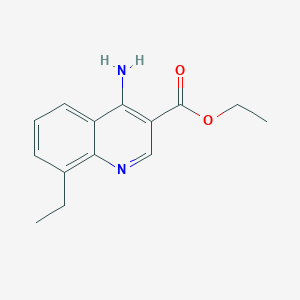
Ethyl 4-amino-8-ethylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-8-ethylquinoline-3-carboxylate, also known as EAEC, is a chemical compound that belongs to the quinoline family. This compound has been extensively studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations to using Ethyl 4-amino-8-ethylquinoline-3-carboxylate in lab experiments. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate. One area of research could focus on elucidating the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate. This could involve studying the effects of Ethyl 4-amino-8-ethylquinoline-3-carboxylate on various enzymes and signaling pathways. Another area of research could focus on developing new derivatives of Ethyl 4-amino-8-ethylquinoline-3-carboxylate with improved biological activities. Finally, research could also focus on exploring the potential therapeutic applications of Ethyl 4-amino-8-ethylquinoline-3-carboxylate in various diseases, including cancer and inflammation.
Conclusion
In conclusion, Ethyl 4-amino-8-ethylquinoline-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool, but there are also some limitations to using it in lab experiments. Future research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate could focus on elucidating its mechanism of action, developing new derivatives, and exploring its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Ethyl 4-amino-8-ethylquinoline-3-carboxylate involves the reaction of 4-amino-8-ethylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Ethyl 4-amino-8-ethylquinoline-3-carboxylate as a white crystalline solid with a melting point of 137-139°C.
Propriétés
Numéro CAS |
113515-73-4 |
|---|---|
Nom du produit |
Ethyl 4-amino-8-ethylquinoline-3-carboxylate |
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
ethyl 4-amino-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-6-5-7-10-12(15)11(8-16-13(9)10)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
Clé InChI |
GCOBGJWZSBKCDK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
Synonymes |
4-Amino-8-ethylquinoline-3-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



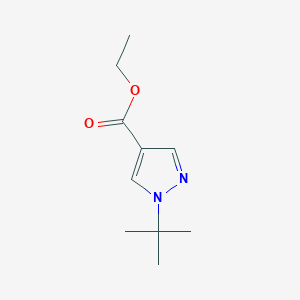
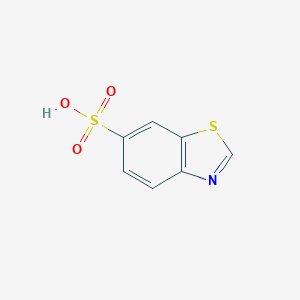
![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
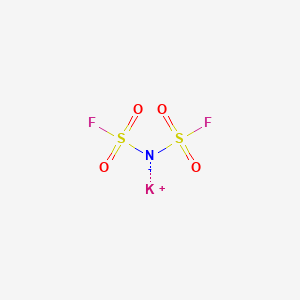
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
